5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the phenyl and dimethyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-3H-1,2,4-triazole-3-thione
- 5-methyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both phenyl and dimethyl groups, which enhance its chemical stability and reactivity. This compound exhibits distinct biological activities compared to its analogs, making it a valuable target for further research and development .
Properties
CAS No. |
25687-97-2 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5,5-dimethyl-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N3S/c1-10(2)12-11-9(14)13(10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
VWIOFPCPXHPMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=NC(=S)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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